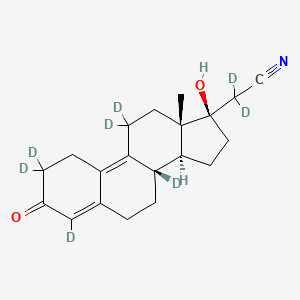

17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8

概要

説明

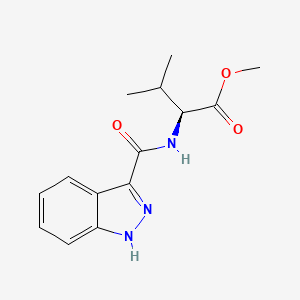

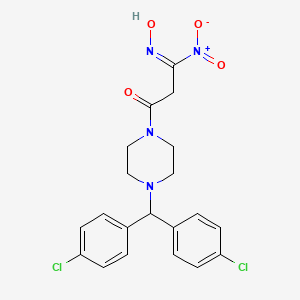

ジエノゲスト-d8は、ジエノゲストの重水素化された形態であり、ジエノゲストは子宮内膜症の治療および避妊薬として主に使用される合成プロゲステロンです。 重水素化されたバージョン、ジエノゲスト-d8は、その安定性と非重水素化化合物との類似性から、質量分析法における内部標準としてよく使用されます .

準備方法

合成経路および反応条件: ジエノゲスト-d8の合成には、ジエノゲスト分子に重水素原子を組み込むことが含まれます。これは、重水素ガスまたは重水素化溶媒を用いた触媒的 hydrogenation などのさまざまな方法によって達成できます。反応条件は通常、次のとおりです。

触媒: パラジウム炭素(Pd/C)または酸化白金(PtO2)

溶媒: 重水素化メタノールまたはクロロホルム

温度: 室温から適度な加熱(20〜50°C)

圧力: 大気圧からわずかに上昇した圧力

工業生産方法: ジエノゲスト-d8の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、次のようなことが含まれます。

バルク重水素化: 大量の重水素ガスと重水素化溶媒を使用する

精製: 高い純度と重水素の組み込みを保証するためのクロマトグラフィー技術

化学反応の分析

反応の種類: ジエノゲスト-d8は、さまざまな化学反応を起こします。これには、次のようなものがあります。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、ジエノゲストオキシドに変換する

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、ジエノゲストアルコールに還元する

置換: ハロゲンまたは硝酸を用いたハロゲン化またはニトロ化反応

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)、過マンガン酸カリウム(KMnO4)

還元: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)

置換: ハロゲン(Cl2、Br2)、硝酸(HNO3)

主な製品:

酸化: ジエノゲストオキシド

還元: ジエノゲストアルコール

4. 科学研究への応用

ジエノゲスト-d8は、その安定性とジエノゲストとの類似性から、科学研究で広く使用されています。その用途には、次のようなものがあります。

化学: さまざまなサンプル中のジエノゲストの定量化のための質量分析における内部標準として使用される

生物学: ホルモン受容体および細胞経路に対するその影響について研究されている

医学: 子宮内膜症およびその他のホルモン関連疾患の治療における治療の可能性について調査されている

産業: 医薬品製剤の分析方法の開発と検証に使用される .

科学的研究の応用

Dienogest-d8 is widely used in scientific research due to its stability and similarity to dienogest. Its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of dienogest in various samples

Biology: Studied for its effects on hormone receptors and cellular pathways

Medicine: Investigated for its therapeutic potential in treating endometriosis and other hormone-related disorders

Industry: Utilized in the development and validation of analytical methods for pharmaceutical formulations .

作用機序

ジエノゲスト-d8は、ジエノゲストと同様に、プロゲステロン受容体のアゴニストとして作用します。それは高い親和性で受容体に結合し、次のようなことが起こります。

抗増殖効果: 子宮内膜細胞の増殖の阻害

免疫学的効果: 子宮内膜における免疫応答の調節

抗血管新生効果: 子宮内膜組織における新しい血管形成の阻害

関与する分子標的および経路には、プロゲステロン受容体、腫瘍壊死因子アルファ、インターロイキン1ベータ、および神経成長因子などがあります .

類似化合物との比較

ジエノゲスト-d8は、重水素の組み込みにより、安定性と質量分析法の特性が向上しているため、独自のものとなっています。同様の化合物には、次のようなものがあります。

ジエノゲスト: 臨床設定で使用される非重水素化形態

ノレチステロン: 同様の治療用途を持つ別の合成プロゲステロン

レボノルゲストレル: 避妊薬で広く使用されているプロゲステロン

これらの化合物と比較して、ジエノゲスト-d8は、その安定性と独特の同位体シグネチャーにより、分析アプリケーションにおいて利点があります .

特性

IUPAC Name |

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLJNIPTRTECV-VCTPBPHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-](/img/structure/B3025877.png)

![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)